4-Bromo-2-chlorobenzotrifluoride

描述

Contextual Significance of Halogenated Benzotrifluorides in Synthetic Chemistry

The significance of 4-Bromo-2-chlorobenzotrifluoride is best understood within the broader context of halogenated benzotrifluorides. The trifluoromethyl group (CF₃) is a key structural motif in medicinal chemistry and agrochemistry due to its unique electronic properties and metabolic stability. mdpi.commdpi.com Its strong electron-withdrawing nature can significantly influence the reactivity of the aromatic ring and the properties of the final molecule. mdpi.com

The introduction of halogen atoms (bromine and chlorine) onto the benzotrifluoride (B45747) core further enhances its synthetic utility. These halogens serve as versatile handles for a wide range of chemical transformations, most notably cross-coupling reactions. This allows for the construction of complex molecules with precisely controlled architectures, a critical aspect in the design of new pharmaceuticals and agrochemicals. nbinno.com The presence of multiple, distinct halogen atoms, as in this compound, offers the potential for selective and sequential reactions, providing a strategic advantage in multi-step syntheses.

Historical Overview of Research on this compound and Analogues

The journey of halogenated benzotrifluorides is intrinsically linked to the broader history of organofluorine chemistry. While the first synthesis of an organofluorine compound dates back to the 19th century, the intensive investigation and application of such compounds, particularly those containing the trifluoromethyl group, gained momentum in the mid-20th century.

Early research in the 1930s laid the groundwork for the preparation of benzotrifluoride and its derivatives. google.com Subsequent decades saw the development of various methods for the synthesis of halogenated benzotrifluorides, driven by their growing importance as intermediates. For instance, processes for the production of m-bromo-benzotrifluorides were patented, highlighting the industrial interest in these compounds as precursors for plant protection agents and pharmaceuticals. nih.gov

While a specific, detailed timeline for the research focused exclusively on this compound is not extensively documented in early literature, its emergence is a logical progression from the established chemistry of simpler halogenated benzotrifluorides. The development of more sophisticated synthetic methodologies, particularly in the realm of selective halogenation and cross-coupling reactions, has undoubtedly paved the way for the utilization of more complex building blocks like this compound.

Current Research Landscape and Future Directions for this compound

In the contemporary research landscape, this compound is primarily valued as a versatile building block in organic synthesis. Its trifunctional nature allows for a diversity of chemical transformations, enabling the synthesis of a wide array of more complex molecules. This is particularly relevant in the fields of medicinal chemistry and agrochemical research, where the precise arrangement of different functional groups is paramount for achieving desired biological activity.

Current research often involves the use of this compound in palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig amination reactions. These reactions allow for the selective formation of carbon-carbon and carbon-nitrogen bonds at the positions of the bromine and chlorine atoms, respectively. The trifluoromethyl group, being relatively inert under these conditions, remains intact, imparting its beneficial properties to the final product.

The future for this compound and related compounds appears promising. The ongoing demand for new and improved pharmaceuticals and agrochemicals will continue to drive the need for innovative and versatile building blocks. The unique substitution pattern of this compound offers a strategic advantage in the synthesis of highly functionalized aromatic compounds that may not be readily accessible through other routes. As our understanding of structure-activity relationships deepens, the ability to precisely tailor the substitution pattern of aromatic rings will become even more critical. Consequently, building blocks like this compound are expected to play an increasingly important role in the discovery and development of new chemical entities with enhanced efficacy and desirable physicochemical properties.

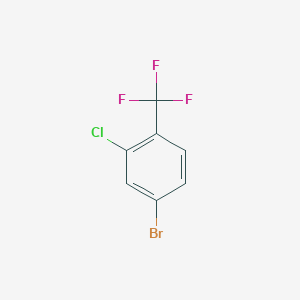

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-bromo-2-chloro-1-(trifluoromethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClF3/c8-4-1-2-5(6(9)3-4)7(10,11)12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJANWAMBKVZTRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClF3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604397 | |

| Record name | 4-Bromo-2-chloro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

467435-07-0 | |

| Record name | 4-Bromo-2-chloro-1-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604397 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Bromo-2-chlorobenzotrifluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Routes for 4 Bromo 2 Chlorobenzotrifluoride

Direct Synthetic Pathways to 4-Bromo-2-chlorobenzotrifluoride

Direct synthesis aims to introduce the bromo, chloro, and trifluoromethyl groups onto the benzene (B151609) ring in a single or few-step process.

Halogenation Strategies: Bromination and Chlorination Protocols

Direct halogenation of a pre-existing benzotrifluoride (B45747) derivative is a common strategy. For instance, the bromination of 2-chlorobenzotrifluoride can be carried out to introduce a bromine atom at the C-4 position. sigmaaldrich.comchemspider.comsigmaaldrich.com Similarly, the chlorination of 4-bromobenzotrifluoride can yield the desired product. These electrophilic aromatic substitution reactions typically require a Lewis acid catalyst, such as iron or iron halides, to facilitate the reaction. google.com The selectivity of these reactions, however, can be a challenge, often leading to a mixture of isomers that require purification. For example, the chlorination of benzotrifluoride in the presence of a catalyst can produce a mixture of isomers, including the desired meta-chlorobenzotrifluoride. google.com

Another approach involves the bromination of 4-chlorobenzotrifluoride. prepchem.comnih.gov This reaction, when catalyzed by iron, is known to produce 3-bromo-4-chloro-benzotrifluoride, though the yield can be moderate, and saponification of the starting material to the corresponding carboxylic acid can be a significant side reaction. google.com

| Starting Material | Reagent | Catalyst | Product |

|---|---|---|---|

| 2-Chlorobenzotrifluoride | Bromine | Iron/Iron Halide | This compound |

| 4-Bromobenzotrifluoride | Chlorine | Iron/Iron Halide | This compound |

| 4-Chlorobenzotrifluoride | Bromine | Iron | 3-Bromo-4-chlorobenzotrifluoride |

Introduction of Trifluoromethyl Group via Specific Reagents

The introduction of a trifluoromethyl group onto a pre-halogenated benzene ring is another direct synthetic route. wikipedia.org Various trifluoromethylating agents have been developed for this purpose. These reactions can proceed through different mechanisms, including radical, nucleophilic, and electrophilic pathways. For instance, radical trifluoromethylation can be achieved using reagents like trifluoroiodomethane in the presence of a radical initiator. wikipedia.org Nucleophilic trifluoromethylation often employs reagents like trifluoromethyltrimethylsilane (TMSCF3) activated by a fluoride source. wikipedia.org

Indirect Synthetic Approaches Utilizing Precursor Compounds

Indirect methods involve the synthesis of this compound from precursors that already contain some of the required functional groups.

Transformation of Substituted Anilines to this compound Derivatives

A versatile and widely used indirect method involves the transformation of substituted anilines. A key reaction in this approach is the Sandmeyer reaction, which allows for the conversion of an aryl amine to an aryl halide via a diazonium salt intermediate. wikipedia.orgnih.govmasterorganicchemistry.com

For the synthesis of this compound, a suitable starting material would be 4-bromo-2-chloroaniline (B1269894). researchgate.netchemicalbook.com This aniline (B41778) derivative can be diazotized using sodium nitrite in the presence of a strong acid, such as hydrochloric acid, at low temperatures (0-5°C) to form the corresponding diazonium salt. acs.orgorgsyn.orgresearchgate.netrsc.org Subsequent treatment of this diazonium salt with a copper(I) halide, such as copper(I) bromide, facilitates the replacement of the diazonium group with a bromine atom, yielding 4-bromo-2-chlorobenzonitrile (B136228), which can then be further transformed. chemicalbook.com A similar strategy can be envisioned to introduce the trifluoromethyl group.

The synthesis of the required substituted anilines, such as 4-bromo-3-(trifluoromethyl)aniline, is also well-documented. chemicalbook.commedchemexpress.com These anilines can serve as precursors in Sandmeyer-type reactions to introduce the chloro group at the desired position.

| Starting Aniline | Reaction Sequence | Key Reagents | Intermediate/Product |

|---|---|---|---|

| 4-Bromo-2-chloroaniline | 1. Diazotization 2. Sandmeyer Reaction | 1. NaNO₂, HCl 2. CuBr | 1,4-Dibromo-2-chlorobenzene |

| 4-Amino-2-chlorobenzonitrile | 1. Diazotization 2. Sandmeyer Reaction | 1. NaNO₂, HCl 2. CuBr | 4-Bromo-2-chlorobenzonitrile |

| 2-Bromo-6-chloro-4-(trifluoromethyl)aniline | Diazotization and subsequent reactions | NaNO₂, Acid | Diazonium salt intermediate |

Preparation from Substituted Benzoic Acids and Derivatives

Substituted benzoic acids can also serve as precursors for the synthesis of this compound. For instance, 5-bromo-2-chlorobenzoic acid is a known starting material for various chemical syntheses. google.comscribd.comgoogle.comsigmaaldrich.compatsnap.comwipo.int The carboxylic acid group can be converted to a trifluoromethyl group through a multi-step process. One common method involves the reaction of the benzoic acid with sulfur tetrafluoride (SF₄) or other fluorinating agents. However, this method often requires harsh reaction conditions.

An alternative route involves the conversion of the benzoic acid to its corresponding benzotrichloride derivative, which can then be fluorinated to the benzotrifluoride. For example, 2-chloro-5-bromobenzotrichloride can be prepared from 2-chlorobenzotrichloride and a brominating agent. google.com This intermediate can then undergo hydrolysis to yield 5-bromo-2-chlorobenzoic acid. google.com Conversely, the benzotrichloride can be fluorinated using anhydrous hydrogen fluoride to give the corresponding benzotrifluoride. google.com

Synthesis via Other Aromatic Intermediates (e.g., Phenols)

Phenols can also be utilized as starting materials. For example, 4-bromo-2-chlorophenol can be synthesized by the bromination of 2-chlorophenol. google.com The phenolic hydroxyl group can then be converted to a trifluoromethyl group. One method for this transformation is the reaction of the phenol with carbon tetrachloride and hydrogen fluoride in the presence of a catalyst. beilstein-journals.org This process, however, can be hazardous due to the reagents involved.

Catalytic Systems in this compound Synthesis

The introduction of halogen atoms onto the benzotrifluoride scaffold is a critical step that is greatly influenced by the choice of catalytic systems. Both transition-metal catalysis and the principles of organocatalysis offer distinct approaches to the formation of the necessary carbon-halogen and carbon-trifluoromethyl bonds.

Transition-Metal Catalysis in Carbon-Halogen Bond Formation

The synthesis of this compound is most strategically approached via the regioselective chlorination of 4-bromobenzotrifluoride. In this electrophilic aromatic substitution reaction, the directing effects of the substituents are paramount. The trifluoromethyl group (-CF3) is a strong deactivating group and a meta-director, while the bromo group (-Br) is a deactivating group that directs incoming electrophiles to the ortho and para positions. Consequently, both groups favor substitution at the C2 position, leading to high regioselectivity for the desired product.

Transition-metal-based Lewis acids are crucial for catalyzing this halogenation reaction. They function by polarizing the halogenating agent, such as chlorine (Cl2), creating a more potent electrophile that can overcome the deactivation of the aromatic ring by the existing substituents. Iron(III) chloride (FeCl3) and aluminum chloride (AlCl3) are conventional catalysts for this purpose. More advanced methods may employ palladium or nickel complexes to facilitate C-H activation and subsequent halogenation, offering potentially milder reaction conditions and improved catalyst turnover. A patent for a similar process, the bromination of 4-chlorobenzotrifluoride, highlights the use of iron powder as a catalyst, achieving a 75% yield of the desired 4-chloro-3-bromobenzotrifluoride google.com. This underscores the industrial viability of using transition metals for the halogenation of substituted benzotrifluorides.

| Catalyst | Halogenating Agent | Typical Substrate | Key Advantages |

|---|---|---|---|

| FeCl₃ / Fe powder | Cl₂, Br₂ | Deactivated Aromatic Rings | Cost-effective, industrially proven google.com |

| AlCl₃ | Cl₂, Br₂ | Benzene and derivatives | High reactivity |

| Pd(OAc)₂ / Ligands | N-Chlorosuccinimide (NCS) | Arenes via C-H activation | High selectivity, milder conditions |

| Ni(OAc)₂ / Ligands | N-Chlorosuccinimide (NCS) | Electron-deficient arenes | Lower cost than palladium |

Organocatalysis in Aryl Trifluoromethylation

Organocatalysis involves the use of small, metal-free organic molecules to accelerate chemical reactions. While the primary route to this compound involves halogenation of a pre-existing benzotrifluoride, the principles of organocatalysis are relevant to the broader field of aryl trifluoromethylation. This could apply to alternative synthetic strategies where the trifluoromethyl group is installed on a di-halogenated benzene ring.

Direct organocatalytic trifluoromethylation of aryl rings is a challenging and still-developing field compared to transition-metal-catalyzed methods organic-chemistry.orgacs.orgbeilstein-journals.org. Most established trifluoromethylation protocols rely on copper or palladium catalysts to couple a CF3 source with an aryl halide or boronic acid organic-chemistry.orgbeilstein-journals.org. However, organocatalytic approaches are emerging. For instance, photoredox catalysis using organic dyes can generate trifluoromethyl radicals from a suitable precursor, which can then be trapped by an aromatic substrate. Another strategy involves the use of organocatalysts, such as Takemoto-type thiourea catalysts, to facilitate reactions involving trifluoromethylated synthons, though these are more commonly applied in contexts like aldol reactions rather than direct aryl coupling rsc.org. The primary advantage of pursuing organocatalytic routes is the avoidance of toxic and expensive heavy metals, contributing to greener chemical processes.

Advanced Synthetic Technologies and Process Intensification

The industrial production of specialty chemicals like this compound is increasingly moving away from traditional batch processing towards more efficient and safer continuous manufacturing technologies.

Flow Chemistry Applications in this compound Production

Flow chemistry, where reactants are continuously pumped through a reactor, offers significant advantages for the synthesis of this compound, particularly for the halogenation step. Halogenation reactions, especially chlorination with Cl2 gas, can be highly exothermic and involve hazardous materials. Flow reactors, with their high surface-area-to-volume ratio, provide superior heat transfer, mitigating the risk of thermal runaways and allowing for precise temperature control.

This enhanced control can lead to higher selectivity and reduced formation of by-products. Furthermore, the small reactor volumes inherent to flow systems enhance safety by minimizing the amount of hazardous material present at any given time. A noteworthy example in a related field is the flow synthesis of the pharmaceutical imatinib, which involved a key chemoselective amidation of 4-bromo-2-chlorotoluene, a substrate with a similar substitution pattern nih.gov. This process demonstrated an 83% yield and highlights the power of flow chemistry to enable challenging transformations on complex halogenated aromatic compounds nih.gov.

Batch vs. Continuous Process Optimization

The choice between batch and continuous processing depends on factors such as production scale, process safety, and economic considerations. While batch processing offers flexibility for producing multiple products in the same equipment, continuous flow manufacturing provides significant advantages for dedicated, large-scale production.

Continuous processes generally lead to more consistent product quality, higher yields, and reduced waste. The elimination of start-up and shut-down cycles associated with batch reactors increases productivity and energy efficiency. For the synthesis of this compound, a continuous process would allow for safer handling of chlorine gas, better control over the exothermic halogenation, and streamlined downstream purification, ultimately leading to a more economical and sustainable manufacturing process.

| Parameter | Batch Process | Continuous Flow Process |

|---|---|---|

| Scalability | Difficult; requires larger vessels. | Easier; achieved by running longer or parallelizing reactors. |

| Safety | Higher risk due to large volumes of hazardous materials and potential for thermal runaway. | Inherently safer due to small reactor volumes and superior heat/mass transfer mdpi.com. |

| Heat Transfer | Limited by surface-to-volume ratio. | Excellent due to high surface-to-volume ratio. |

| Product Quality | Potential for batch-to-batch variability. | Highly consistent due to steady-state operation. |

| Yield & Selectivity | Can be lower due to poor mixing and temperature gradients. | Often higher due to precise control over reaction parameters nih.gov. |

| Capital Cost | Lower initial cost for versatile, multi-purpose equipment. | Higher initial cost for dedicated equipment. |

Synthetic Efficiency, Yield Optimization, and Selectivity Control

As discussed, performing a Lewis acid-catalyzed chlorination on 4-bromobenzotrifluoride provides excellent regiochemical control. The strong directing agreement between the meta-directing -CF3 group and the ortho-directing -Br group ensures that the chlorine atom is installed almost exclusively at the C2 position. This avoids the costly and difficult separation of isomeric by-products that would likely form if 2-chlorobenzotrifluoride were brominated directly.

| Parameter | Effect on Yield and Selectivity | Optimization Strategy |

|---|---|---|

| Catalyst Loading | Affects reaction rate. Excess can lead to side reactions. | Screen catalyst concentration to find optimal balance between rate and selectivity. |

| Temperature | Higher temperatures increase rate but may decrease selectivity. | Identify the lowest temperature that provides a reasonable reaction rate to maximize selectivity. |

| Reaction Time | Insufficient time leads to low conversion; excess time may promote by-product formation. | Monitor reaction progress (e.g., by GC) to determine the optimal endpoint. |

| Solvent | Can influence catalyst activity and substrate solubility. | Select an inert solvent that provides good solubility for reactants and is compatible with the reaction conditions. |

Achieving High Regioselectivity in Poly-Halogenated Systems

Regioselectivity in the synthesis of this compound is fundamentally controlled by the substitution pattern of the starting materials. The Sandmeyer reaction itself is not a source of isomeric impurities, as it replaces the diazonium group at a fixed position. Therefore, achieving high regioselectivity for the final product is entirely dependent on the regioselective synthesis and purity of the precursor, 4-Amino-2-chlorobenzotrifluoride.

The synthesis of this precursor involves electrophilic aromatic substitution reactions where the directing effects of the substituents already present on the benzene ring guide the position of incoming groups. The trifluoromethyl group (-CF₃) is a powerful electron-withdrawing group and a strong meta-director. The chlorine atom (-Cl) is a deactivating group but is an ortho-, para-director.

A strategic synthesis of the precursor would involve a sequence of reactions that leverages these directing effects. For example, the nitration of 2-chlorobenzotrifluoride would be expected to yield primarily 2-chloro-4-nitrobenzotrifluoride. The directing power of the para-directing chlorine atom and the meta-directing trifluoromethyl group would both favor substitution at the C4 position. Subsequent reduction of the nitro group would then yield the desired 4-Amino-2-chlorobenzotrifluoride precursor with high isomeric purity.

Key Factors for Regioselectivity:

Purity of Starting Material : The synthesis must begin with a highly pure isomer of a substituted benzotrifluoride to prevent the formation of a mixture of products.

Controlled Reaction Conditions : During electrophilic substitution steps (e.g., nitration) to produce the precursor, controlling reaction temperature and the choice of nitrating agent can maximize the yield of the desired isomer. mdpi.com

Order of Reactions : The sequence in which the chloro, trifluoromethyl, and amino (via nitro) groups are introduced onto the benzene ring is critical for achieving the target 2,4-substitution pattern.

Minimizing By-product Formation in this compound Synthesis

While the Sandmeyer reaction is generally efficient, the formation of by-products can occur, reducing the yield and purity of this compound. The primary sources of by-products are the instability of the diazonium salt and competing side reactions.

Common By-products and Mitigation Strategies:

Phenol Formation : Aryl diazonium salts are susceptible to nucleophilic attack by water, especially at elevated temperatures, leading to the formation of the corresponding phenol (4-hydroxy-2-chlorobenzotrifluoride). This is a significant competing reaction. mnstate.edu

Mitigation : Maintaining a low temperature (0–5 °C) throughout the diazotization and subsequent Sandmeyer reaction is crucial to minimize the rate of this undesired hydrolysis. mnstate.edu

Biaryl Impurities : The radical mechanism of the Sandmeyer reaction can sometimes lead to the formation of biaryl compounds through the coupling of aryl radicals. wikipedia.org

Mitigation : The use of a copper(I) catalyst is intended to facilitate a clean transfer of the halide to the aryl radical, minimizing radical-radical coupling. Ensuring an adequate concentration of the catalyst and bromide ions can help suppress this side reaction.

Isomeric By-products : As discussed under regioselectivity, the presence of isomeric amines in the starting material will inevitably lead to the formation of isomeric bromo-chloro-benzotrifluorides. For example, if the precursor contained 3-Amino-2-chlorobenzotrifluoride, the reaction would produce 3-Bromo-2-chlorobenzotrifluoride.

Mitigation : The most effective strategy is to use a highly purified starting amine. If isomeric impurities are present, final purification of the product via fractional distillation or chromatography is necessary. Patents for related isomers show that distillation is a viable method for separating closely boiling isomers. google.com

The table below summarizes potential by-products and the primary methods to control their formation.

| Potential By-product | Formation Pathway | Mitigation Strategy |

| 4-Hydroxy-2-chlorobenzotrifluoride | Reaction of diazonium salt with water | Maintain low temperature (0–5 °C) |

| Isomeric Bromo-chloro-benzotrifluorides | Impurities in the starting amine | High-purity 4-Amino-2-chlorobenzotrifluoride; final product purification |

| Biaryl Compounds | Radical coupling of aryl intermediates | Use of Cu(I)Br catalyst; control of reagent concentrations |

Reaction Chemistry and Mechanistic Investigations of 4 Bromo 2 Chlorobenzotrifluoride

Electrophilic Aromatic Substitution (EAS) of 4-Bromo-2-chlorobenzotrifluoride

Electrophilic aromatic substitution on the this compound ring is a complex process governed by the electronic and steric influences of its three substituents. These reactions generally require a potent electrophile and often a catalyst due to the deactivated nature of the aromatic ring. masterorganicchemistry.comlibretexts.org

Influence of Halogen and Trifluoromethyl Groups on Ring Reactivity

The reactivity of the benzene (B151609) ring in this compound towards electrophiles is significantly diminished by its substituents. Both the bromine and chlorine atoms are deactivating groups due to their inductive electron-withdrawing effects, which pull electron density from the ring, making it less nucleophilic. masterorganicchemistry.comyoutube.com However, through resonance, they can donate a lone pair of electrons to the ring, a characteristic that directs incoming electrophiles.

The trifluoromethyl (-CF₃) group is a powerful deactivating group. Its strong inductive electron-withdrawing effect, caused by the high electronegativity of the fluorine atoms, substantially reduces the electron density of the aromatic ring, making it much less susceptible to electrophilic attack. Unlike halogens, the -CF₃ group has no electron-donating resonance effect to counteract its inductive pull. Consequently, the combined effect of two halogens and a trifluoromethyl group renders this compound highly deactivated towards electrophilic aromatic substitution.

Regiochemical Outcomes in Electrophilic Attack

The directing effects of the substituents determine the position of electrophilic attack.

Halogens (Br and Cl): Despite being deactivating, halogens are ortho, para-directors. masterorganicchemistry.com In this molecule, the chlorine atom at C2 directs to positions C1 (occupied), C3, and C5. The bromine atom at C4 directs to positions C3, C5, and C1 (occupied).

Trifluoromethyl Group (-CF₃): This group is a strong meta-director. Located at C1, it directs incoming electrophiles to positions C3 and C5.

All three substituents direct incoming electrophiles to the C3 and C5 positions. Therefore, electrophilic substitution on this compound is expected to yield a mixture of 1-bromo-3-chloro-5-electrophile-2-(trifluoromethyl)benzene and 1-bromo-5-chloro-3-electrophile-2-(trifluoromethyl)benzene. The precise ratio of these products would be influenced by steric hindrance and the specific reaction conditions.

Nucleophilic Aromatic Substitution (NAS) of this compound

The presence of the strongly electron-withdrawing trifluoromethyl group makes the aromatic ring of this compound electron-deficient and thus a suitable substrate for nucleophilic aromatic substitution (NAS). libretexts.org

Displacement of Bromine and Chlorine Atoms

In NAS reactions, a nucleophile attacks the aromatic ring, leading to the displacement of a leaving group. youtube.com For this compound, both chlorine and bromine can act as leaving groups. The -CF₃ group at C1 activates the leaving groups at the ortho (C2-Cl) and para (C4-Br) positions by stabilizing the negatively charged intermediate (Meisenheimer complex). libretexts.orgmasterorganicchemistry.com

The relative reactivity of halogens as leaving groups in the most common NAS pathway, the SNAr mechanism, is typically F > Cl > Br > I. masterorganicchemistry.com This order is counterintuitive when compared to SN2 reactions and is because the rate-determining step is the initial attack of the nucleophile on the ring, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com Therefore, in a competitive scenario, the chlorine atom at the C2 position is generally expected to be displaced more readily than the bromine atom at the C4 position by a nucleophile, assuming an SNAr mechanism.

Mechanistic Pathways: SNAr, Aryne, and Radical Processes

SNAr Mechanism: This is the most probable pathway for NAS on this compound. The reaction proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion intermediate (Meisenheimer complex), followed by elimination of the halide ion to restore aromaticity. libretexts.orgyoutube.com The electron-withdrawing -CF₃ group is crucial for stabilizing the negative charge on the intermediate, particularly when the attack occurs at the carbon bearing the chlorine or bromine. libretexts.org

Aryne Mechanism: The formation of a benzyne (B1209423) intermediate from this compound would require a very strong base, such as sodium amide (NaNH₂) or an organolithium reagent, to eliminate HBr or HCl. greyhoundchrom.comtcichemicals.com Given the substitution pattern, two potential benzynes could form. This pathway is generally less common for highly electron-deficient arenes, which favor the SNAr mechanism.

Radical Processes: Radical nucleophilic substitution, such as the SRN1 mechanism, involves electron transfer to generate a radical anion. While possible, this pathway is typically observed with specific substrates and reaction conditions (e.g., photochemical or electrochemical initiation) and is less common than the SNAr pathway for this type of compound.

Transition-Metal-Catalyzed Cross-Coupling Reactions of this compound

This compound is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, which are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. tcichemicals.com The differential reactivity of the C-Br and C-Cl bonds allows for selective functionalization. In palladium-catalyzed reactions, the reactivity order of aryl halides is typically I > Br > OTf > Cl. wikipedia.orglibretexts.org This allows for reactions to occur selectively at the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent transformations.

Common cross-coupling reactions involving this substrate include:

Suzuki-Miyaura Coupling: This reaction pairs the aryl halide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base to form a C-C bond. libretexts.orgyoutube.com The C-Br bond of this compound can be selectively coupled, leaving the C-Cl bond for further derivatization. nih.govresearchgate.net

Heck Reaction: In the Heck reaction, an aryl halide is coupled with an alkene using a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org The reaction would preferentially occur at the C-Br position.

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to create a C-C triple bond. wikipedia.orglibretexts.orgorganic-chemistry.org Selective coupling at the C-Br bond is highly efficient.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a C-N bond between an aryl halide and an amine. organic-chemistry.orgwikipedia.org It is a powerful method for synthesizing aryl amines and can be performed selectively on the C-Br bond of this compound. youtube.com

The ability to perform selective cross-coupling at the C-Br bond makes this compound a valuable building block in synthetic chemistry, allowing for the sequential and controlled introduction of different functional groups onto the aromatic ring.

Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between organoboron compounds and organic halides. libretexts.org This palladium-catalyzed reaction is valued for its mild conditions, functional group tolerance, and the commercial availability and stability of boronic acids. libretexts.orgorganic-chemistry.org The catalytic cycle generally involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org

In the context of this compound, the Suzuki-Miyaura reaction offers a powerful tool for the selective formation of biaryl structures. The differential reactivity of the C-Br and C-Cl bonds allows for regioselective coupling. Typically, the C-Br bond is more reactive towards oxidative addition to the palladium catalyst than the C-Cl bond. libretexts.org This allows for the selective coupling at the C4 position, leaving the chlorine atom at C2 intact for potential subsequent transformations. For instance, the reaction of this compound with various arylboronic acids in the presence of a palladium catalyst and a base would be expected to yield 4-aryl-2-chlorobenzotrifluoride derivatives.

A study on the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines demonstrated the reaction's compatibility with various boronic esters, including those with benzyl, alkyl, aryl, alkenyl, and heteroaromatic functionalities. rsc.org This highlights the broad scope of the Suzuki-Miyaura coupling. Furthermore, research on the regioselective functionalization of dihalogenated compounds has shown that the reaction preferentially occurs at the more electron-deficient carbon-halide bond. nih.gov

Table 1: Hypothetical Suzuki-Miyaura Coupling Reactions of this compound

| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Product |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 2-Chloro-4-phenylbenzotrifluoride |

| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 2-Chloro-4-(4-methoxyphenyl)benzotrifluoride |

| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 2-Chloro-4-(3-thienyl)benzotrifluoride |

This table is illustrative and specific reaction conditions may require optimization.

Heck, Sonogashira, and Stille Coupling Applications

Beyond the Suzuki-Miyaura coupling, this compound is a versatile substrate for other palladium-catalyzed cross-coupling reactions, including the Heck, Sonogashira, and Stille reactions. These methods further expand the synthetic utility of this compound for creating diverse molecular architectures.

Heck Reaction:

The Heck reaction facilitates the coupling of aryl or vinyl halides with alkenes to form substituted alkenes. organic-chemistry.org The reaction typically proceeds with trans selectivity. organic-chemistry.org With this compound, the Heck reaction would be expected to occur selectively at the more reactive C-Br bond, leading to the formation of 4-alkenyl-2-chlorobenzotrifluoride derivatives. The reaction conditions, including the choice of palladium catalyst, base, and solvent, are crucial for achieving high yields and selectivity. mdpi.com

Sonogashira Coupling:

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides. wikipedia.orgorganic-chemistry.org This reaction is typically cocatalyzed by palladium and copper complexes and requires a base. organic-chemistry.org The higher reactivity of the C-Br bond in this compound compared to the C-Cl bond allows for selective alkynylation at the C4 position. wikipedia.org This leads to the synthesis of 4-alkynyl-2-chlorobenzotrifluoride compounds, which are valuable intermediates in organic synthesis.

Stille Coupling:

The Stille coupling involves the reaction of organostannanes with organic halides, catalyzed by palladium. organic-chemistry.orglibretexts.org A key advantage of the Stille reaction is the stability and ease of handling of many organotin reagents. libretexts.org Similar to the other cross-coupling reactions, the Stille coupling of this compound would proceed with high regioselectivity at the C-Br bond. This allows for the introduction of a wide range of organic groups (R) from the organostannane reagent (R-Sn(Alkyl)₃) to the C4 position of the benzotrifluoride (B45747) ring. wikipedia.org

Table 2: Heck, Sonogashira, and Stille Coupling Reactions of this compound

| Reaction | Coupling Partner | Catalyst System | Product |

| Heck | Styrene | Pd(OAc)₂ / P(o-tolyl)₃ | 2-Chloro-4-styrylbenzotrifluoride |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₄ / CuI | 2-Chloro-4-(phenylethynyl)benzotrifluoride |

| Stille | Tributyl(vinyl)tin | Pd(PPh₃)₄ | 2-Chloro-4-vinylbenzotrifluoride |

This table provides examples and specific conditions may vary.

Buchwald-Hartwig Amination and Other C-N Bond Formations

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds between aryl halides and amines. wikipedia.orgorganic-chemistry.org This reaction has become a vital tool in medicinal chemistry and materials science due to the prevalence of arylamines in pharmaceuticals and organic electronic materials. wikipedia.org The reaction's development has led to catalyst systems that can couple a wide variety of amines with aryl halides under mild conditions. wikipedia.org

For this compound, the Buchwald-Hartwig amination offers a direct route to the synthesis of 4-amino-2-chlorobenzotrifluoride derivatives. The selective reaction at the C-Br bond is again expected. The choice of phosphine (B1218219) ligand is critical for the success of the Buchwald-Hartwig amination, with sterically hindered and electron-rich ligands often providing the best results. wikipedia.orgnih.gov

The reaction mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by coordination of the amine and deprotonation by a base to form a palladium-amido complex. Reductive elimination from this complex then yields the desired arylamine and regenerates the Pd(0) catalyst. youtube.com

Table 3: Buchwald-Hartwig Amination of this compound

| Amine | Palladium Precatalyst | Ligand | Base | Solvent | Product |

| Aniline (B41778) | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | N-(4-bromo-2-chlorophenyl)aniline |

| Morpholine | Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 4-(4-Bromo-2-chlorophenyl)morpholine |

| n-Butylamine | Pd₂(dba)₃ | BrettPhos | LiHMDS | THF | N-(n-butyl)-4-bromo-2-chlorobenzotrifluoride |

This table is for illustrative purposes; specific conditions need to be optimized.

Carbonylative Cross-Coupling Methodologies

Carbonylative cross-coupling reactions introduce a carbonyl group (C=O) between the organic halide and the coupling partner, providing access to ketones, amides, esters, and carboxylic acids. These reactions typically employ carbon monoxide (CO) as the carbonyl source in conjunction with a palladium catalyst.

In the case of this compound, carbonylative cross-coupling reactions would allow for the synthesis of a variety of carbonyl-containing derivatives. For example, a carbonylative Stille coupling could be used to synthesize benzophenone (B1666685) derivatives. wikipedia.org Similarly, a carbonylative Sonogashira coupling could yield ynones. A palladium-catalyzed carbonylative coupling with polyfluoroarenes via C-H activation has also been reported, which could be applicable to this compound. rsc.org

Radical Reactions Involving this compound

Atom Transfer Radical Addition (ATRA)

Atom Transfer Radical Addition (ATRA) is a powerful method for the formation of carbon-carbon and carbon-halogen bonds. nih.gov This reaction typically involves the addition of a radical, generated from an organic halide, across a double or triple bond. nih.gov The process is often initiated by a radical initiator or by photolysis. lumenlearning.com

In the context of this compound, the C-Br bond is more susceptible to homolytic cleavage to form a radical compared to the C-Cl bond. This allows for the regioselective generation of the 2-chloro-4-(trifluoromethyl)phenyl radical. This radical can then add to alkenes or alkynes, followed by abstraction of a halogen atom from another molecule of this compound to propagate the radical chain. ucsb.edu

A study on photoinduced ATRA reactions of olefins with α-bromo carbonyls demonstrated the feasibility of using light to initiate the radical process. nih.gov This suggests that similar photochemical methods could be employed for ATRA reactions involving this compound.

Photoredox Catalysis and Related Transformations

Visible-light photoredox catalysis has emerged as a transformative tool in organic synthesis, enabling the generation of radical intermediates under mild conditions. sigmaaldrich.com This approach utilizes a photocatalyst that, upon absorption of visible light, can engage in single-electron transfer (SET) processes with organic substrates. nih.gov

For this compound, photoredox catalysis can be used to generate the 2-chloro-4-(trifluoromethyl)phenyl radical via a SET reduction of the C-Br bond. This radical can then participate in a variety of transformations, including coupling with other radical species or addition to π-systems. nih.gov

Recent advances in photoredox catalysis have demonstrated its utility in a wide range of reactions, including chloro-, bromo-, and trifluoromethylthiotrifluoromethylation of unactivated alkenes. rsc.orgresearchgate.netresearchgate.net These methodologies highlight the potential for developing novel transformations of this compound through photoredox-mediated radical pathways.

Hydrolysis and Functional Group Interconversion of this compound Derivatives

The chemical reactivity of this compound derivatives is characterized by the distinct functionalities present on the benzene ring: the trifluoromethyl group, the bromine atom, and the chlorine atom. These sites allow for a variety of chemical transformations, including hydrolysis and functional group interconversions, which are pivotal for the synthesis of more complex molecules. Research into these reactions provides insight into the stability and reactivity of this class of compounds under various conditions.

Hydrolysis of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is generally stable under many reaction conditions. However, it can be hydrolyzed to a carboxylic acid (-COOH) group under forcing acidic conditions. This transformation is a key functional group interconversion, as it converts the electron-withdrawing trifluoromethyl group into a versatile carboxylic acid moiety, which can then undergo a wide range of further reactions.

The hydrolysis typically requires strong acids at elevated temperatures. For instance, the conversion of a structurally similar compound, 2-chloro-4-fluoro-5-nitrobenzotrichloride, to the corresponding benzoic acid is achieved using 80% sulfuric acid at temperatures between 100-110°C. google.com This suggests that derivatives of this compound can likely be hydrolyzed under similar harsh conditions to yield 4-bromo-2-chlorobenzoic acid derivatives.

Table 1: Representative Conditions for Hydrolysis of a Halogenated Benzotrichloride Derivative

| Starting Material | Reagents | Temperature | Product | Molar Yield | Reference |

|---|---|---|---|---|---|

| 2-chloro-4-fluoro-5-nitrobenzotrichloride | 80% H₂SO₄ | 100-110°C | 2-chloro-4-fluoro-5-nitrobenzoic acid | 91% | google.com |

Functional Group Interconversion at the Halogen Positions

The bromine and chlorine atoms on the aromatic ring offer opportunities for various cross-coupling and substitution reactions. The differing reactivity of the C-Br and C-Cl bonds, along with the electronic influence of the trifluoromethyl group, allows for selective functionalization.

The bromine atom at the C-4 position is particularly susceptible to palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This is a powerful method for forming new carbon-carbon bonds by coupling the aryl halide with an organoboron compound. The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with the boronic acid (or its ester) and subsequent reductive elimination to yield the biaryl product and regenerate the catalyst. libretexts.orgorganic-chemistry.org

The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > OTf > Cl, making the bromine atom in this compound derivatives the primary site for this reaction under controlled conditions. libretexts.org This allows for the selective synthesis of 2-chloro-4-arylbenzotrifluoride derivatives.

Table 2: General Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Aryl Bromide Example | Boronic Acid | Catalyst System | Base | Solvent | Temperature | Product | Reference |

|---|---|---|---|---|---|---|---|

| 4-Bromoanisole | Phenylboronic acid | Pd₂(dba)₃ / P(t-Bu)₃ | K₃PO₄ | Dioxane | Room Temp. | 4-Methoxybiphenyl | organic-chemistry.org |

| 4-Bromobenzonitrile | Phenylboronic acid | Pd-Ln hybrid network | K₂CO₃ | Water | 70°C | 4-Cyanobiphenyl | researchgate.net |

| 3,5-Bis(trifluoromethyl)bromobenzene | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | KF | Dioxane | 110°C | 2-(3,5-Bis(trifluoromethyl)phenyl)pyridine | nih.gov |

The electron-withdrawing nature of the trifluoromethyl group significantly influences the reactivity of the aryl halides towards nucleophilic aromatic substitution (SNAr). For an SNAr reaction to proceed, the aromatic ring must be "activated" by having strongly electron-withdrawing groups positioned ortho or para to the leaving group (halide). libretexts.orgmasterorganicchemistry.com

In the case of this compound derivatives, the trifluoromethyl group is in the para position relative to the bromine atom and in the meta position relative to the chlorine atom. This electronic arrangement activates the C-Br bond for nucleophilic attack, while the C-Cl bond is comparatively deactivated for this mechanism. libretexts.org Consequently, a nucleophile will preferentially displace the bromide ion. The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex.

Advanced Analytical Techniques for Characterization and Purity Assessment of 4 Bromo 2 Chlorobenzotrifluoride

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of 4-Bromo-2-chlorobenzotrifluoride. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed structural map can be constructed.

Structural Assignment via ¹H, ¹³C, and ¹⁹F NMR

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene (B151609) ring. Due to the electron-withdrawing effects of the bromine, chlorine, and trifluoromethyl groups, these protons will be deshielded and appear at downfield chemical shifts, typically between 7.0 and 8.5 ppm. libretexts.org The proton adjacent to the trifluoromethyl group (at C-6) is expected to be the most deshielded. The coupling patterns (splitting) of these signals, governed by through-bond interactions with neighboring protons, will appear as doublets and a doublet of doublets, providing crucial information about their relative positions on the ring.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. For this compound, seven distinct signals are anticipated: six for the aromatic carbons and one for the trifluoromethyl carbon. The chemical shifts are influenced by the electronegativity of the substituents. libretexts.org Carbons bonded to the halogens (C-2 and C-4) and the trifluoromethyl group (C-1) will be significantly shifted. libretexts.orgrsc.org The carbon of the CF₃ group will appear as a quartet due to coupling with the three fluorine atoms. The aromatic carbons typically resonate in the 110-160 ppm range. oregonstate.edu

¹⁹F NMR Spectroscopy: ¹⁹F NMR is particularly informative for fluorinated compounds. For this compound, the three fluorine atoms of the trifluoromethyl group are chemically equivalent and will give rise to a single signal. uq.edu.au The chemical shift of this signal, typically around -60 to -70 ppm relative to a standard like CFCl₃, is characteristic of the benzotrifluoride (B45747) moiety. rsc.org Studies on substituted benzotrifluorides have shown that the ¹⁹F chemical shift is sensitive to the electronic effects of the other substituents on the ring. uq.edu.auscite.ai

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|

| ¹H | 7.0 - 8.5 | Doublet, Doublet of Doublets |

| ¹³C (Aromatic) | 110 - 160 | Singlet |

| ¹³C (CF₃) | ~123 | Quartet (q) |

Advanced 2D NMR Experiments (COSY, HSQC, HMBC)

To resolve any ambiguities from 1D NMR and to confirm the structural assignment, a suite of two-dimensional (2D) NMR experiments is employed. sdsu.eduscribd.com

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are spin-spin coupled. sdsu.edu For this compound, cross-peaks in the COSY spectrum will connect adjacent protons on the aromatic ring, confirming their connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. youtube.com It provides a direct link between the ¹H and ¹³C assignments for the three protonated carbons in the aromatic ring.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons (typically over two to four bonds). youtube.comresearchgate.net This is particularly powerful for identifying quaternary (non-protonated) carbons. For instance, the protons on the ring will show correlations to the carbons bearing the bromine, chlorine, and trifluoromethyl substituents, as well as to the trifluoromethyl carbon itself, thereby completing the structural puzzle.

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation patterns. acs.org

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental formula. The calculated exact mass of this compound (C₇H₃BrClF₃) is 257.90587 Da. nih.gov HRMS analysis can confirm this exact mass, which helps to distinguish it from other compounds with the same nominal mass. The presence of both chlorine and bromine, with their characteristic isotopic patterns (³⁵Cl/³⁷Cl in a ~3:1 ratio and ⁷⁹Br/⁸¹Br in a ~1:1 ratio), results in a distinctive isotopic cluster for the molecular ion, further confirming the compound's identity. docbrown.info

Isotopic Pattern for the Molecular Ion of this compound

| Ion | m/z (Nominal) | Relative Abundance |

|---|---|---|

| [C₇H₃⁷⁹Br³⁵ClF₃]⁺ | 258 | High |

| [C₇H₃⁸¹Br³⁵ClF₃]⁺ / [C₇H₃⁷⁹Br³⁷ClF₃]⁺ | 260 | Highest |

Coupled Techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)

For purity assessment and analysis of complex mixtures, MS is often coupled with chromatographic separation techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): Given the volatility of many benzotrifluoride derivatives, GC-MS is a highly suitable technique for the analysis of this compound. researchgate.nettdi-bi.com The sample is vaporized and separated based on its boiling point and interaction with the GC column before entering the mass spectrometer for detection. thermofisher.com This method allows for the separation of the target compound from impurities, starting materials, or by-products, with the mass spectrometer providing definitive identification of each separated component based on its mass spectrum and fragmentation pattern. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a versatile technique used for a wide range of compounds. nih.govchromatographyonline.com While GC-MS is often preferred for volatile halogenated compounds, LC-MS can also be employed, particularly for less volatile impurities or when derivatization is used to enhance chromatographic retention and ionization. nih.gov A reverse-phase HPLC method could separate this compound from related polar or non-polar impurities, with the mass spectrometer providing sensitive and selective detection. nih.gov

Vibrational Spectroscopy

FTIR and Raman Spectroscopy: The infrared spectrum of this compound will show characteristic absorption bands corresponding to its structural features. acs.org

C-H stretching: Aromatic C-H stretching vibrations are expected in the region of 3000-3100 cm⁻¹. spectroscopyonline.com

C=C stretching: Aromatic ring stretching vibrations typically appear as a series of bands in the 1400-1620 cm⁻¹ region. spectroscopyonline.com

C-F stretching: The strong C-F bonds of the trifluoromethyl group will produce intense absorption bands, typically in the 1100-1350 cm⁻¹ region.

C-Cl and C-Br stretching: The carbon-halogen stretching vibrations occur at lower frequencies, in the fingerprint region of the spectrum.

Out-of-plane bending: The substitution pattern on the benzene ring can be inferred from the C-H out-of-plane bending bands in the 700-900 cm⁻¹ region. scispace.com

Raman spectroscopy provides complementary information and is particularly useful for observing symmetric vibrations and the C-C backbone of the aromatic ring. Together, FTIR and Raman spectra offer a comprehensive vibrational fingerprint of the molecule, useful for identification and quality control.

Table of Compound Names

| Compound Name |

|---|

| This compound |

| 4-Bromo-2-chloro-1-fluorobenzene |

| 4-Bromobenzotrifluoride |

| 4-Chlorobenzotrifluoride |

| 6-Chloro-4-bromomethylcoumarin |

| 7-Chloro-4-bromomethylcoumarin |

| 4-bromo-2-chlorophenol |

| 1-bromo-2-chloroethane |

| Benzene |

| Naphthalene |

| Pyridine |

| Toluene |

| o-xylene |

| o-dichlorobenzene |

| Methanol |

| sec-butanol |

| 5-nitro-1,3-benzodioxole |

| 1,2-methylendioxybenzene |

| 1,2-ethylendioxybenzene |

| 1,2-dimethoxybenzene |

| Chloroform |

| 1,2-dichloroethane |

| Carbon tetrachloride |

| Tetrachloroethylene |

| Chlorobenzene |

| Bromobenzene |

| 2-butanone |

| para-bromoacetophenone |

| n-hexylbenzene |

| Acetylcholine |

| Choline |

| Dopamine |

| VMA |

| MOPEG |

| Tyramine |

| Octopamine |

| Tryptamine |

| Phenethylamine |

| Serotonin |

| 5HTP |

| 1,2,3-trimethylbenzene |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is obtained. For this compound, the IR spectrum is characterized by absorption bands corresponding to its distinct structural features: the trifluoromethyl group, the halogen-substituted benzene ring, and the carbon-halogen bonds.

The trifluoromethyl (-CF₃) group gives rise to strong absorption bands, typically in the region of 1350-1100 cm⁻¹, due to C-F stretching vibrations. The aromatic ring itself produces characteristic signals, including C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene ring influences the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region and the out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range.

Table 1: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |

|---|---|---|

| 3100-3000 | C-H stretch | Aromatic Ring |

| 1600-1450 | C=C stretch | Aromatic Ring |

| 1350-1100 | C-F stretch | Trifluoromethyl (-CF₃) |

| 850-550 | C-Cl stretch | Chloro-aromatic |

| 650-395 | C-Br stretch | Bromo-aromatic |

Raman Spectroscopy in Structure-Property Correlations

Raman spectroscopy serves as a valuable complement to IR spectroscopy. While IR absorption is dependent on a change in the dipole moment of a bond, Raman scattering is dependent on a change in polarizability. This often means that vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa.

For this compound, Raman spectroscopy is particularly useful for identifying the vibrations of the carbon-halogen bonds (C-Cl and C-Br) and the symmetric vibrations of the aromatic ring, which are often more polarizable. Analysis of the FT-Raman spectrum of similar molecules, such as 1-bromo-4-chlorobenzene, reveals strong signals for the C-Br stretching vibration. researchgate.net The technique can provide detailed information about the molecular framework and how the various substituents interact electronically, offering insights into the structure-property correlations of the compound. Spectral data for related compounds like 4-bromo-2-chloroaniline (B1269894) and 4-bromo-2-chlorobenzonitrile (B136228) are available and serve as a reference for the expected Raman shifts. nih.govnih.gov

Chromatographic Methods for Separation and Purity Profiling

Chromatographic techniques are indispensable for separating this compound from impurities, which may include starting materials, by-products from synthesis (such as isomers), or degradation products.

Gas Chromatography (GC) for Volatile Species

Gas chromatography is an ideal method for the purity assessment of volatile and thermally stable compounds like this compound. In GC, the compound is vaporized and passed through a long capillary column coated with a stationary phase. Separation is achieved based on the differential partitioning of the analytes between the mobile gas phase (typically helium or hydrogen) and the stationary phase.

The purity of related benzotrifluoride derivatives is often determined by GC, with assays commonly exceeding 98%. thermofisher.com For the analysis of halogenated aromatic compounds, a non-polar or medium-polarity capillary column is generally employed. A flame ionization detector (FID) provides excellent sensitivity for organic compounds, while a mass spectrometer (MS) as a detector (GC-MS) offers the added advantage of structural confirmation of the main peak and identification of any impurities based on their mass spectra. semanticscholar.orgnih.gov Care must be taken to use appropriate injection and oven temperatures to prevent on-column degradation, such as debromination. chromforum.org

Table 2: Representative Gas Chromatography (GC) Method for Purity Analysis

| Parameter | Condition |

|---|---|

| Column | 5% Phenyl Methyl Siloxane (e.g., TR-5MS), 30 m x 0.25 mm i.d., 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.0 mL/min |

| Injector Temp. | 250 °C |

| Oven Program | Initial 50 °C for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) |

| Detector Temp. | 280 °C |

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)

High-performance liquid chromatography (HPLC) and its higher-resolution evolution, ultra-performance liquid chromatography (UPLC), are versatile techniques for the separation and quantification of a wide range of compounds. These methods are particularly useful for less volatile compounds or for those that might be thermally labile.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for this class of compounds. Separation is performed on a non-polar stationary phase (such as C8 or C18) with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. Studies on related benzotrifluoride derivatives have successfully employed UPLC systems with C18 columns and isocratic mobile phases of acetonitrile and water to achieve efficient separations. acs.org For compounds containing acidic or basic functional groups, the pH of the mobile phase can be adjusted with additives like formic acid or trifluoroacetic acid to ensure good peak shape and resolution. sielc.comamericanlaboratory.com UPLC, with its use of smaller particle size columns (typically <2 µm), offers significant advantages in terms of speed, resolution, and sensitivity over traditional HPLC. mdpi.com

Table 3: Typical HPLC/UPLC Conditions for Purity Profiling

| Parameter | Condition |

|---|---|

| System | UPLC or HPLC |

| Column | Reversed-Phase C18 or Phenyl (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase | Isocratic or gradient mixture of Acetonitrile and Water |

| Flow Rate | 0.3 - 0.6 mL/min for UPLC; 0.8 - 1.5 mL/min for HPLC |

| Column Temp. | 25 - 40 °C |

| Detector | UV-Vis Diode Array Detector (DAD) or Mass Spectrometer (MS) |

| Detection λ | ~220-280 nm |

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive analytical method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting a beam of X-rays off a single crystal of the compound, a diffraction pattern is generated that can be mathematically transformed into a model of the electron density, revealing the exact positions of atoms in the crystal lattice.

Computational Chemistry and Theoretical Studies on 4 Bromo 2 Chlorobenzotrifluoride

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Prediction of Reactivity Descriptors

The reactivity of a chemical compound is fundamentally governed by its electronic structure. Computational chemistry provides a powerful lens through which to view and predict this reactivity using a variety of descriptors derived from theoretical calculations, such as those based on Density Functional Theory (DFT). These descriptors offer a quantitative measure of how a molecule is likely to behave in a chemical reaction.

For 4-bromo-2-chlorobenzotrifluoride, while specific experimental and in-depth theoretical studies on its reactivity descriptors are not widely published, we can infer its potential reactivity based on its structure and the presence of various functional groups. The aromatic ring is substituted with a bromine atom, a chlorine atom, and a trifluoromethyl group. The halogen atoms (bromine and chlorine) are generally considered deactivating, electron-withdrawing groups on a benzene (B151609) ring, yet they are ortho, para-directing for electrophilic substitution reactions. The trifluoromethyl group is a strong electron-withdrawing group and is meta-directing. The interplay of these substituents creates a unique electronic environment on the benzene ring, influencing the sites susceptible to nucleophilic or electrophilic attack.

Key reactivity descriptors that are often calculated in computational studies include:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species.

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on a molecule's surface. It helps to identify electron-rich regions (nucleophilic sites), which are susceptible to electrophilic attack, and electron-poor regions (electrophilic sites), which are prone to nucleophilic attack. For this compound, the electronegative fluorine, chlorine, and bromine atoms would create regions of negative potential, while the hydrogen atoms and the carbon atoms of the benzene ring would exhibit areas of positive potential.

Table 1: Computed Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₃BrClF₃ | PubChem uni.lunih.gov |

| Molecular Weight | 259.45 g/mol | PubChem uni.lunih.gov |

| IUPAC Name | 4-bromo-2-chloro-1-(trifluoromethyl)benzene | PubChem uni.lunih.gov |

| XLogP3 | 4.1 | PubChem uni.lunih.gov |

| Hydrogen Bond Donor Count | 0 | PubChem uni.lunih.gov |

| Hydrogen Bond Acceptor Count | 3 | PubChem uni.lunih.gov |

| Rotatable Bond Count | 1 | PubChem uni.lunih.gov |

This table presents computationally derived data and does not represent experimental values.

Molecular Docking and Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is particularly valuable in the field of drug discovery and materials science to understand and predict the interactions between a ligand (in this case, this compound) and a target receptor, typically a protein or a nucleic acid.

As of now, there are no specific molecular docking studies published in the scientific literature that focus on this compound. Such studies would involve:

Preparation of the Ligand and Receptor: The three-dimensional structure of this compound would be generated and optimized. A target protein of interest would be selected, and its 3D structure, often obtained from the Protein Data Bank (PDB), would be prepared by removing water molecules, adding hydrogen atoms, and defining the binding site.

Docking Simulation: A docking algorithm would then be used to systematically explore the conformational space of the ligand within the binding site of the receptor. The algorithm would generate a series of possible binding poses.

Scoring and Analysis: Each generated pose would be evaluated using a scoring function that estimates the binding affinity (the strength of the interaction). The poses with the best scores would then be analyzed to understand the key intermolecular interactions, such as hydrogen bonds, halogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex.

The presence of halogen atoms in this compound suggests that halogen bonding could play a significant role in its interaction with biological targets. Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic site (a Lewis base), such as an oxygen or nitrogen atom in a protein.

Although specific docking studies for this compound are not available, the general methodology provides a framework for how its potential as a ligand could be assessed computationally. Such investigations would be crucial in exploring its possible biological activities or its interactions with other molecular systems.

Applications of 4 Bromo 2 Chlorobenzotrifluoride As a Versatile Synthetic Building Block

An Intermediate in the Synthesis of Pharmaceuticals

The strategic placement of fluorine atoms and trifluoromethyl groups into active pharmaceutical ingredients (APIs) is a widely recognized strategy for enhancing their metabolic stability, binding affinity, and bioavailability. 4-Bromo-2-chlorobenzotrifluoride provides a readily available source for the trifluoromethylphenyl moiety, a common feature in modern pharmaceuticals.

Crafting Fluorinated Active Pharmaceutical Ingredients (APIs)

While direct examples of the synthesis of currently marketed APIs starting from this compound are not extensively documented in publicly available literature, its structural motifs are present in various developmental and patented pharmaceutical compounds. For instance, related compounds such as 4-bromo-2-fluorobiphenyl (B126189) are utilized as intermediates in the preparation of non-steroidal anti-inflammatory drugs. google.com Furthermore, the closely related 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene (B57469) is a known intermediate in the synthesis of Dapagliflozin, a medication used to treat type 2 diabetes. nih.gov The synthetic utility of this compound lies in its ability to undergo selective transformations at its bromine and chlorine substituents, allowing for the construction of complex molecular architectures.

Fueling Novel Drug Discovery Programs

The pursuit of new and effective therapeutic agents is a cornerstone of pharmaceutical research. The availability of versatile building blocks like this compound is critical for the rapid synthesis of compound libraries for high-throughput screening. The presence of multiple reactive sites on the molecule allows for the generation of a diverse set of derivatives, which can be evaluated for their biological activity against various disease targets. Patents in the pharmaceutical field often cite compounds with the 4-bromo-2-chloro-1-(trifluoromethyl)benzene core, indicating its role in the exploration of new chemical space for drug discovery. googleapis.com The development of novel androgen receptor antagonists is one area where intermediates with a similar substitution pattern, such as 4-bromo-2-chlorobenzonitrile (B136228), have been employed. nih.gov

A Precursor in the Advancement of Agrochemicals

The introduction of fluorine-containing groups is a well-established strategy in the design of modern pesticides and herbicides. The trifluoromethyl group, in particular, can enhance the efficacy and selectivity of agrochemicals. google.com this compound serves as a valuable precursor for the synthesis of a variety of fluorine-containing crop protection agents.

Synthesizing Fluorine-Containing Pesticides and Herbicides

The benzotrifluoride (B45747) moiety is a key component in a range of commercial agrochemicals. For example, trifluoromethyl-substituted benzimidazoles have been developed as potent pesticides. acs.org The synthesis of these and other related agrochemicals often involves the use of halogenated benzotrifluoride intermediates. Patents have described the use of m-bromo-benzotrifluorides as important intermediates for plant protection agents. google.com While a direct synthetic route from this compound to a specific commercial pesticide is not always explicitly detailed, its structural framework is integral to many patented agrochemical compounds. For instance, the synthesis of trifluoromethylpyridine derivatives, which are key components in some modern herbicides and nematicides like cyclobutrifluram, often starts from trifluoromethyl-containing building blocks. google.com

Innovating New Crop Protection Agents

The ongoing need for new crop protection agents with improved environmental profiles and efficacy against resistant pests drives the development of novel active ingredients. This compound provides a platform for the creation of new generations of agrochemicals. Its reactivity allows for its incorporation into a variety of heterocyclic and other complex molecular structures, which are then screened for their pesticidal and herbicidal properties. The ability to selectively functionalize the bromine and chlorine atoms, while retaining the trifluoromethyl group, is a key advantage in the molecular design of new crop protection agents.

Applications in Material Science and Functional Molecules

The unique electronic properties conferred by the trifluoromethyl group make this compound an interesting candidate for applications in material science. While less documented than its use in life sciences, its potential as a building block for functional molecules is an emerging area of research. The incorporation of fluorinated moieties can influence properties such as thermal stability, solubility, and electronic behavior in polymers and other materials. Although specific applications in materials like OLEDs or liquid crystals are not yet widely reported for this particular compound, the synthesis of novel functional materials often relies on the availability of versatile, poly-functionalized aromatic building blocks like this compound.

Synthesis of Liquid Crystals and Optoelectronic Materials

The rigid structure and anisotropic properties of molecules derived from this compound make it a relevant building block in the field of liquid crystals and optoelectronic materials. ambeed.comscribd.com The trifluoromethyl group influences the electronic properties and molecular packing of the final compounds, which are critical factors in the performance of liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs). ambeed.com The specific substitution pattern of the benzene (B151609) ring allows for the systematic design of molecules with tailored optical and electronic characteristics, contributing to the advancement of materials for displays and other electronic devices. ambeed.com

Derivatization for Advanced Chemical Reagents and Ligands

The reactivity of the bromine and chlorine atoms on the this compound ring allows for a wide range of chemical modifications. xinchem.com This derivatization capability makes it a key starting material for producing advanced chemical reagents and ligands used in organic synthesis and catalysis. fluorochem.co.ukhealechemistry.com The ability to selectively replace the halogen atoms enables the introduction of various functional groups, leading to a diverse library of chemical structures.

Introduction of Carboxylic Acid Moieties to this compound

A common derivatization involves the conversion of the bromo group into a carboxylic acid. This transformation is typically achieved through a Grignard reaction, where the aryl bromide is first reacted with magnesium to form an organomagnesium compound. Subsequent reaction with carbon dioxide, followed by an acidic workup, yields the corresponding benzoic acid derivative. This process introduces a carboxylic acid functional group, a key component in the synthesis of many pharmaceuticals and fine chemicals. scribd.comequationchemical.commade-in-china.com

Table 1: Synthesis of Carboxylic Acid Derivative

| Reaction Type | Key Reagents | Resulting Functional Group |

|---|

Synthesis of Amine and Amide Derivatives from this compound

The bromo- and chloro-substituents on the aromatic ring can be replaced with nitrogen-containing functional groups to form amine and amide derivatives. made-in-china.com Catalytic methods, such as the Buchwald-Hartwig amination, are frequently employed for this purpose. These reactions use a palladium catalyst with a suitable ligand to couple the aryl halide with an amine. The resulting amine can be further reacted with acyl chlorides or carboxylic acids to produce a wide range of amide derivatives. These nitrogen-containing compounds are significant in medicinal chemistry and materials science.

Table 2: Synthesis of Amine and Amide Derivatives